molecular formula C22H21N3O3S2 B6555669 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 1040649-92-0

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6555669
CAS No.: 1040649-92-0
M. Wt: 439.6 g/mol
InChI Key: DSJHIUUQXCESFB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a sulfur-containing fused heterocyclic core. The structure includes a 3-ethyl group, a 4-methylphenyl substituent at position 7, and a sulfanyl-linked acetamide moiety with a furfurylmethyl side chain. Its synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as inferred from analogous procedures in and . The thienopyrimidine scaffold is pharmacologically significant, often associated with kinase inhibition or anticancer activity .

Properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25-21(27)20-19(17(12-29-20)15-8-6-14(2)7-9-15)24-22(25)30-13-18(26)23-11-16-5-4-10-28-16/h4-10,12H,3,11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJHIUUQXCESFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O2SC_{26}H_{27}N_3O_2S with a molecular weight of approximately 477.64 g/mol. Its structure includes a thienopyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. The compound has been evaluated for its activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Salmonella typhi
  • Mycobacterial strains : Mycobacterium tuberculosis, Mycobacterium avium

Minimum Inhibitory Concentration (MIC)

In vitro studies have determined the MIC values for this compound against the aforementioned microbial strains. The results indicate significant antibacterial and antimycobacterial activity, with some derivatives showing MIC values in the low micromolar range. For instance:

CompoundMIC (µg/mL)Bacterial Strain
4c5S. aureus
4e10E. coli
5g8M. tuberculosis

These findings suggest that the presence of the thienopyrimidine ring along with appropriate substituents is essential for enhancing antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging methods. The results indicated that this compound exhibits notable antioxidant activity.

DPPH Scavenging Assay Results

The antioxidant capacity was quantified in terms of IC50 values:

CompoundIC50 (µg/mL)Activity Level
Test A20Moderate
Test B15Potent
Test C25Moderate

These results demonstrate that certain derivatives possess significant free radical scavenging abilities, which are crucial for potential therapeutic applications in oxidative stress-related conditions .

Other Biological Activities

In addition to antimicrobial and antioxidant activities, compounds similar to This compound have been reported to exhibit:

  • Anti-inflammatory effects : Through inhibition of pro-inflammatory cytokines.
  • Antitumor properties : Demonstrated in various cancer cell lines.
  • Antiviral activity : Particularly against viral replication in vitro.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating new derivatives based on the thienopyrimidine scaffold:

  • Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains. Compounds with specific side chains exhibited enhanced activity compared to standard antibiotics .
  • Antioxidant Evaluation : Research involving DPPH and hydrogen peroxide assays showed that modifications to the thienopyrimidine structure can significantly improve antioxidant properties, making them suitable candidates for further development as health supplements or therapeutic agents against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

a. Thieno[3,2-d]pyrimidin-4-one Derivatives

  • Compound A: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Key Differences:
  • Substituents: Lacks the 3-ethyl and 7-(4-methylphenyl) groups but includes a trifluoromethoxyphenyl acetamide.
  • Impact : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the furfurylmethyl group in the target compound .
    • Activity : Such derivatives are often explored for kinase inhibition, though specific data for this compound are unavailable.
  • Compound B: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Key Differences:
  • Core Structure: Pyrimidine instead of thienopyrimidine.
  • Substituents: Chlorophenyl group and diaminopyrimidine moiety.
Acetamide Side Chain Modifications

a. Tyrosine Kinase Inhibitor Analogues

  • Compound C: N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide () Key Differences:
  • Core: Thieno[3,2-b]pyridine instead of thieno[3,2-d]pyrimidine.
  • Substituents: Fluorophenyl and methoxyethylamino groups. Impact: The fluorophenyl group may enhance target selectivity, while the methoxyethylamino side chain improves solubility .

b. Trifluoroacetyl-Indole Derivatives

  • Compound D : (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] acetamide ()
    • Key Differences :
  • Core: Indole instead of thienopyrimidine.
  • Substituents: Fluorostyryl and trifluoroacetyl groups.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound A () Compound C ()
Molecular Weight ~500 g/mol (est.) 523.5 g/mol 604.6 g/mol
LogP (Lipophilicity) ~3.5 (est.) ~4.2 (CF3O group) ~3.8 (fluorophenyl)
Hydrogen Bond Donors 2 2 3
Bioactivity Undisclosed Kinase inhibition (inferred) Tyrosine kinase inhibition

Notes:

  • The target compound’s furfurylmethyl group may reduce metabolic stability compared to Compound A’s trifluoromethoxyphenyl group .
  • The thienopyrimidine core in the target compound likely offers better π-π stacking in enzyme binding compared to Compound B’s pyrimidine .

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